
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a synthetic organic molecule characterized by its complex structure, which includes a tetrahydrofuran ring substituted with benzoyloxy, bromo, and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyloxy Group: This step often involves esterification reactions using benzoyl chloride and a suitable alcohol.
Bromination and Fluorination: The introduction of bromo and difluoro groups can be carried out using brominating agents (e.g., N-bromosuccinimide) and fluorinating agents (e.g., diethylaminosulfur trifluoride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential bioactivity could make it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Modulation of Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate: can be compared with other similar compounds, such as:
Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.
Benzoyloxy Substituted Molecules: Molecules with benzoyloxy groups attached to different core structures.
Halogenated Organic Compounds: Compounds containing bromo and/or fluoro groups.
The uniqueness of This compound lies in its specific combination of substituents and the resulting chemical properties.
特性
分子式 |
C19H15BrF2O5 |
|---|---|
分子量 |
441.2 g/mol |
IUPAC名 |
[(2R,3R,5R)-3-benzoyloxy-5-bromo-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H15BrF2O5/c20-18-19(21,22)15(27-17(24)13-9-5-2-6-10-13)14(26-18)11-25-16(23)12-7-3-1-4-8-12/h1-10,14-15,18H,11H2/t14-,15-,18+/m1/s1 |
InChIキー |
CPOLTPBROMFTLY-RKVPGOIHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)Br)(F)F)OC(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)(F)F)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


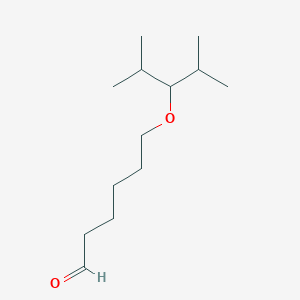
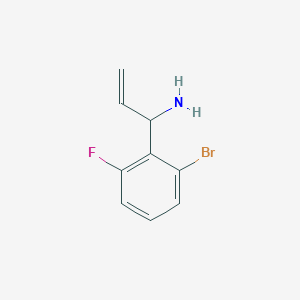
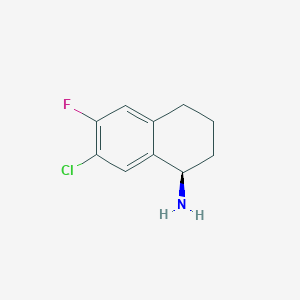
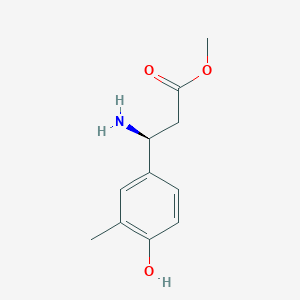
![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
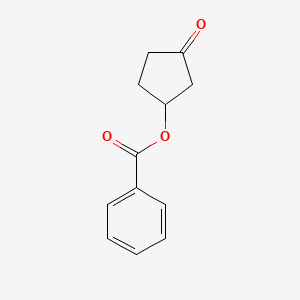
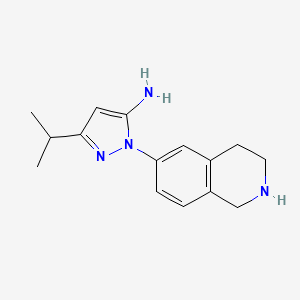

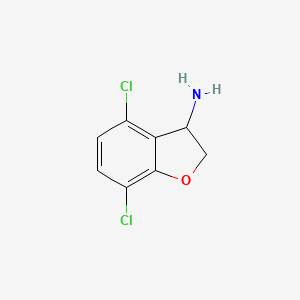

![6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B13045615.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045625.png)
![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)

